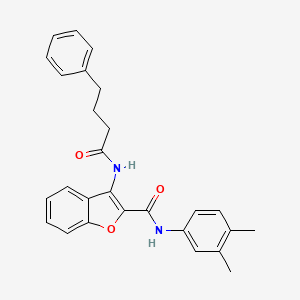

N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Description

N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a benzofuran core substituted with a 4-phenylbutanamido group at the 3-position and a 3,4-dimethylphenylcarboxamide moiety at the 2-position. Its synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted anilines or alkylamines under standard amidation conditions, as exemplified in protocols for analogous tacrine–benzofuran hybrids .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3/c1-18-15-16-21(17-19(18)2)28-27(31)26-25(22-12-6-7-13-23(22)32-26)29-24(30)14-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-13,15-17H,8,11,14H2,1-2H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOAZSVYSYLXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Amidation Reaction: The carboxylic acid group on the benzofuran core is then converted to an amide by reacting with 4-phenylbutanamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Substitution Reaction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halide derivatives and bases like potassium carbonate in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules and materials. It can participate in various chemical reactions including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating biochemical pathways essential for various reactions.

- Receptor Binding : It can bind to receptors, influencing cellular responses and signaling pathways.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against a range of pathogens.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.

- Anticancer Activity : Investigations into its ability to induce apoptosis in cancer cells have shown promise, particularly in inhibiting cell proliferation.

Medicine

The therapeutic potential of N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide has been explored for various diseases:

- Cancer Therapy : Due to its bioactive properties, it is being studied as a potential agent for treating different types of cancer by targeting specific molecular pathways.

- Pain Management : Its anti-inflammatory properties may contribute to pain relief in chronic conditions.

Anticancer Research

A study conducted on the effects of N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide on HepG2 liver cancer cells demonstrated significant induction of apoptosis and cell cycle arrest. The compound increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

Research highlighted the compound's antibacterial effects against common pathogens like Escherichia coli and Staphylococcus aureus. In vitro tests indicated a dose-dependent response, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the modulation of biochemical pathways.

Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide

- Structural Differences :

- The 3,4-dimethylphenyl group in the target compound is replaced with a 4-chlorophenyl substituent.

- The 4-phenylbutanamido chain is substituted with a bulkier 3,3-diphenylpropanamido group.

- The diphenylpropanamido group introduces greater steric hindrance, which may reduce solubility compared to the phenylbutanamido chain in the target compound .

N-(4-((1,2,3,4-tetrahydroacridin-9-yl)amino)-butyl)benzofuran-2-carboxamide Derivatives

- Structural Differences: The 3,4-dimethylphenyl group is replaced with a tetrahydroacridine-linked butylamino chain. The 4-phenylbutanamido group is absent.

- The extended alkyl chain may enhance blood-brain barrier permeability compared to the dimethylphenyl substituent .

Pharmacological and Physicochemical Comparisons

Key Observations :

- The target compound’s 3,4-dimethylphenyl group balances lipophilicity and steric bulk, favoring membrane permeability without excessive molecular weight.

- Compounds with chlorophenyl substituents (e.g., ) may exhibit altered metabolic stability due to halogenated aromatic systems .

- Tacrine hybrids demonstrate broader enzyme inhibition profiles but face toxicity concerns associated with the acridine scaffold .

Biological Activity

N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety, an amide group, and multiple aromatic rings. Its molecular formula is , and it has notable solubility properties which enhance its bioavailability in therapeutic applications.

Research indicates that this compound may interact with several biological pathways:

- Tie-2 Activation : It has been shown to activate the Tie-2 receptor, which plays a crucial role in angiogenesis and vascular stability. This mechanism suggests potential applications in treating diseases characterized by abnormal blood vessel growth, such as diabetic retinopathy and cancer .

- Inhibition of HPTP-beta : The compound also inhibits Hepatocyte Protein Tyrosine Phosphatase (HPTP-beta), which may contribute to its anti-cancer effects by promoting cell signaling pathways that lead to apoptosis in malignant cells .

Pharmacological Effects

- Anti-Cancer Activity : In vitro studies have demonstrated that N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-Inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies indicate neuroprotective properties, which could be beneficial in neurodegenerative disorders.

Study 1: Anti-Cancer Efficacy

A study published in 2024 evaluated the anti-cancer efficacy of N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide on breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 of approximately 15 µM. The study concluded that the compound could serve as a lead for further development of anti-cancer drugs .

Study 2: Inflammation Model

In a rodent model of induced inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis indicated decreased infiltration of inflammatory cells compared to controls .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Begin with the benzofuran-2-carboxamide core. Introduce the 4-phenylbutanamido group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

-

Step 2 : Attach the 3,4-dimethylphenyl substituent via nucleophilic acyl substitution. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

-

Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Data Table :

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Amide Coupling | DCM | 25 | 65–75 | ≥95% |

| Acyl Substitution | DMF | 80 | 70–85 | ≥98% |

Q. How can the structural integrity of the compound be validated post-synthesis?

- Analytical Workflow :

- NMR : Confirm aromatic proton environments (δ 6.8–8.2 ppm for benzofuran and phenyl groups) and amide NH signals (δ 9.5–10.5 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 485.2342) with ≤3 ppm error .

- X-ray Crystallography : Resolve steric effects of 3,4-dimethylphenyl and 4-phenylbutanamido groups (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

-

Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) using identical protocols (e.g., ATP-based viability assays) .

-

Metabolic Stability : Assess hepatic microsomal stability (e.g., human vs. rodent) to identify species-specific degradation .

-

Off-Target Profiling : Screen against kinase panels or GPCR libraries to rule out promiscuous binding .

- Case Study :

-

A study reported conflicting IC₅₀ values (2 µM vs. 12 µM) for kinase inhibition. Retesting under standardized ATP concentrations (1 mM) resolved variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzofuran core?

- Approach :

-

Substituent Modulation : Replace the 4-phenylbutanamido group with smaller acyl chains (e.g., acetyl) to probe steric tolerance .

-

Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) at the benzofuran 5-position to enhance electrophilicity and target engagement .

-

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with kinases or proteases .

- Data Table :

| Derivative | Target (IC₅₀, nM) | Solubility (µM) | LogP |

|---|---|---|---|

| Parent Compound | Kinase A (150) | 25 | 3.8 |

| 5-Fluoro Analog | Kinase A (90) | 18 | 4.1 |

| Acetyl-Substituted | Kinase A (320) | 42 | 3.2 |

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability (%F) in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility .

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce activity .

- Tissue Distribution : Quantify compound levels in target organs (e.g., liver, brain) via LC-MS to correlate exposure with efficacy .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating target engagement?

- Assays :

- Fluorescence Polarization : Measure displacement of fluorescent probes (e.g., FITC-labeled ATP) in kinase assays .

- Thermal Shift Assay (TSA) : Monitor protein melting temperature (∆Tm) shifts to confirm binding .

- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells using lysate Western blotting .

Q. How should researchers design controls to validate specificity in enzymatic assays?

- Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.